Cyp1B1-IN-9

CYP1B1 Inhibition Enzyme Kinetics Cancer Drug Resistance

Standard CYP1B1 inhibitors (ANF, DMU2105) confound data due to poor selectivity for CYP1A1/1A2. Cyp1B1-IN-9 solves this with >54,000-fold selectivity over CYP1A2 vs. ANF's ~1.2-fold. - Potent resensitization of paclitaxel-resistant A549/T cells (CI=0.08) - T1/2 >60 min microsomal stability; ideal for 48h synergy assays - <16% inhibition of CYP2C8/9/19, 2D6, 3A4 - Validates genetic manipulation phenotypes (siRNA/shRNA)

Molecular Formula C16H9Cl3N2OS
Molecular Weight 383.7 g/mol
Cat. No. B15572995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyp1B1-IN-9
Molecular FormulaC16H9Cl3N2OS
Molecular Weight383.7 g/mol
Structural Identifiers
InChIInChI=1S/C16H9Cl3N2OS/c17-10-3-1-2-9(4-10)14-8-23-16(21-14)15(22)20-13-6-11(18)5-12(19)7-13/h1-8H,(H,20,22)
InChIKeyUYAZEIAQRTVQME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyp1B1-IN-9: Selective CYP1B1 Inhibition


Cyp1B1-IN-9 (also designated Compound B20) is a synthetic small-molecule thiazoleamide derivative that functions as a highly selective and competitive inhibitor of cytochrome P450 1B1 (CYP1B1) [1]. This compound is primarily utilized in oncology research to investigate the role of CYP1B1 in tumor drug resistance, particularly in non-small cell lung cancer (NSCLC) models, and for studies involving the resensitization of paclitaxel-resistant cancer cells . It is not a clinical candidate, but a research tool available for in vitro and in vivo preclinical studies .

CYP1B1 pathway studies – selective inhibition over CYP1A1/1A2 enables isoform-specific target engagement research.
Procarcinogen activation models – supports investigation of CYP1B1-mediated metabolic activation without cross-interference.
Drug resistance assays – reported use in paclitaxel-resistance reversal studies; synergy and migration endpoints may be examined.

Cyp1B1-IN-9 vs. Typical CYP1 Inhibitors


CYP1B1 inhibitors as a class exhibit profound variability in their isoform selectivity profiles, a critical factor for experimental reproducibility. The CYP1 family includes the closely related enzymes CYP1A1 and CYP1A2, and off-target inhibition of these isoforms can confound data interpretation and introduce unwanted biological effects [1]. For instance, the widely used inhibitor α-naphthoflavone (ANF) shows minimal selectivity between CYP1B1 and CYP1A2 [2]. Even among more advanced research tools, selectivity can vary by orders of magnitude, which is a key differentiator for compounds like Cyp1B1-IN-9. Procurement decisions must therefore be guided by specific, quantifiable selectivity data rather than general class membership. The following evidence demonstrates how Cyp1B1-IN-9's specific performance parameters address these experimental limitations.

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Pan-CYP1 inhibitors – Compounds like alpha-naphthoflavone inhibit CYP1A1/1A2 with similar potency; results may not attribute effects to CYP1B1 alone.
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Analog selectivity variance – Selectivity margins differ widely (e.g., CYP1B1-IN-12 shows lower CYP1A2 selectivity); isoform-specific interpretation may shift.
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Metabolic stability mismatch – Less stable analogs may deplete in long-term assays, altering exposure and confounding resistance-model endpoints.

Cyp1B1-IN-9 Quantitative Evidence


CYP1A1 and CYP1A2 Selectivity Profile

Cyp1B1-IN-9 demonstrates a 4.05-fold improvement in inhibitory potency against CYP1B1 relative to the benchmark selective inhibitor TMS (2,4,3',5'-Tetramethoxystilbene). The half-maximal inhibitory concentration (IC50) of Cyp1B1-IN-9 was determined to be 1.48 nM against recombinant CYP1B1 enzyme . In comparison, TMS, a widely used standard for selective CYP1B1 inhibition, exhibits an IC50 of 6 nM in analogous cell-free EROD assays . This potency advantage is particularly significant for experiments requiring low nanomolar target engagement.

CYP1A1/1A2 Selectivity
Cross-study comparable
Selectivity margin >67,500× (CYP1A1) and >54,000× (CYP1A2) vs. IC50 1.48 nM for CYP1B1. Comparators: ANF ~1.2×, DMU2105 ~74×.
Supports CYP1B1-specific attribution in pathway studies.
Recombinant enzyme data; verify source conditions.
CYP1B1 Inhibition Enzyme Kinetics Cancer Drug Resistance

Broad Selectivity Against CYP Isoforms

Cyp1B1-IN-9 demonstrates an exceptional selectivity window against the closely related CYP1 family members CYP1A1 and CYP1A2. It exhibits IC50 values of >100,000 nM and >80,000 nM for CYP1A1 and CYP1A2, respectively, translating to a selectivity index of >67,500-fold for CYP1B1 over CYP1A1 and >54,000-fold over CYP1A2 . This level of selectivity is orders of magnitude greater than other advanced inhibitors. For comparison, the recently reported inhibitor B14 achieves a selectivity of >1,600-fold and >16,000-fold over the same isoforms [1]. DMU2105 exhibits even lower selectivity, with IC50s of 10 nM for CYP1B1 and 742 nM for CYP1A1, yielding only a 74-fold selectivity index .

Off-target CYP Profile
Head-to-head
≤15.7% inhibition across CYP2C8/9/19, 2D6, 3A4 at tested concentration.
Low off-target CYP modulation risk in cellular assays.
Single-concentration recombinant panel; confirm in relevant models.
Isoform Selectivity CYP1A1 CYP1A2 Off-Target Inhibition

In Vitro Metabolic Stability Profile

Beyond CYP1A1 and CYP1A2, Cyp1B1-IN-9 was profiled against a panel of five additional major CYP450 isoforms (CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4). At a concentration of 1 µM, the compound exhibited negligible inhibition, with percent inhibition values of 15.7%, 2.21%, 7.73%, 0.0%, and 0.94%, respectively . This profile contrasts with the classic inhibitor ANF, which is known to have no selectivity between CYP1B1 and CYP1A2 and can inhibit other CYP isoforms at higher concentrations [1]. The broad-spectrum selectivity of Cyp1B1-IN-9 across eight CYP isoforms is a key differentiator that minimizes the risk of confounding drug-drug interaction phenotypes in complex cellular models.

Metabolic Stability
Reported
HLM T1/2 >60 min; CLint = 1.1 mL/min/kg (low clearance).
Suggests stable exposure in long-term cell-based assays.
Extrahepatic microsomes, 100 μM; verify in assay media.
CYP2C8 CYP2D6 CYP3A4 Off-Target Screening

Reversal of Paclitaxel Resistance in A549/T Cells

In functional cellular assays, Cyp1B1-IN-9 demonstrates a strong synergistic effect in reversing paclitaxel resistance. In A549/Taxol-resistant (A549/T) non-small cell lung cancer cells, the combination of 2.5 µM Cyp1B1-IN-9 with a sub-therapeutic concentration of 0.025 µM paclitaxel for 48 hours resulted in a Combination Index (CI) of 0.08 . A CI value < 0.3 is generally considered to represent strong synergism. In contrast, the highly selective inhibitor B14, which has lower CYP1B1 potency (IC50 = 6.05 nM), was reported to enhance paclitaxel-mediated apoptosis and restore sensitivity, but a direct quantitative synergy index for B14 in this specific assay format was not provided [1]. This suggests that Cyp1B1-IN-9's higher potency may translate to a more robust resensitization effect.

Paclitaxel Resistance Reversal
Cross-study comparable
Combination Index = 0.08 at 2.5 μM + 0.025 μM paclitaxel in A549/T cells (48 h). Strong synergism.
Supports chemoresistance model-response interpretation.
Verify synergy in independent models.
Drug Resistance Reversal Paclitaxel Combination Therapy A549/T Cells

Cancer-Selective Cytotoxicity

Cyp1B1-IN-9 displays favorable drug-like properties that are critical for robust in vivo studies. In extrahepatic microsomal stability assays, it exhibited an excellent metabolic half-life (T1/2) of >60 minutes and a low intrinsic clearance (CLint) of 1.1 mL/min/kg . Additionally, it maintains high stability in human plasma, with over 98% of the parent compound remaining after a 120-minute incubation . These parameters indicate that the compound is unlikely to be rapidly degraded, ensuring sustained exposure in animal models. As a point of reference, the benchmark inhibitor TMS is noted to have poor bioavailability, limiting its utility for in vivo applications [1].

Cell-Selective Cytotoxicity
Reported
A549/T IC50 = 7.5 μM; HUVEC IC50 >40 μM; BEAS-2B IC50 >20 μM (>2.6× differential).
Provides cell-model endpoint review; selectivity context relative to normal lines.
48-h exposure; validate target engagement correlation.
Metabolic Stability Half-Life Plasma Stability ADME

Inhibition of Cancer Cell Migration

Cyp1B1-IN-9 demonstrates a favorable differential cytotoxicity profile, showing greater potency against CYP1B1-overexpressing cancer cells relative to non-malignant cells. The compound exhibited an IC50 of 7.5 µM against A549/T lung cancer cells, whereas its IC50 values against normal human umbilical vein endothelial cells (HUVEC) and lung epithelial BEAS-2B cells were significantly higher, both exceeding 20 µM . This indicates a selectivity index of >2.6 for tumor over normal cells. This is a key differentiator from broader cytotoxic agents and some less selective CYP1B1 inhibitors like ANF, which can exhibit toxicity at lower concentrations in normal cells due to off-target effects [1].

Migration Inhibition
Cross-study comparable
Concentration-dependent inhibition at 2.5–10 μM in wound healing assay (A549/T, 24 h).
Supports migration endpoint context in metastasis-related studies.
Qualitative trend; exact percentages not reported.
Cancer Cell Selectivity Cytotoxicity Therapeutic Window

Cyp1B1-IN-9 Applications in Drug Discovery


CYP1B1-Specific Role Elucidation

Given its potent synergy with paclitaxel (CI = 0.08) and ability to resensitize A549/T cells at low micromolar concentrations, Cyp1B1-IN-9 is optimally suited for preclinical studies designed to investigate the mechanism of CYP1B1-mediated taxane resistance. Its exceptional selectivity (>67,500-fold over CYP1A1) ensures that any observed reversal of resistance can be confidently attributed to CYP1B1 inhibition . This makes it a superior tool for generating mechanistic data to support the development of future CYP1B1-targeted combination therapies for NSCLC [1].

Acquired Paclitaxel Resistance Mechanisms

Cyp1B1-IN-9's favorable metabolic stability (T1/2 > 60 min in microsomes, CLint = 1.1 mL/min/kg) and high plasma stability (>98% remaining after 120 min) differentiate it from less stable benchmarks like TMS . These properties render it a practical and reliable chemical probe for establishing PK/PD relationships in rodent models. Researchers can use this compound to correlate plasma and tumor drug concentrations with target engagement (CYP1B1 inhibition) and downstream biological effects, a type of study that is challenging with less stable inhibitors [1].

Stable Exposure in Long-Term Cell Assays

Cyp1B1-IN-9 has been shown to significantly inhibit the migration and invasion of A549/T cells in a concentration-dependent manner (2.5-10 µM) . This functional effect, combined with its unprecedented isoform selectivity, positions it as a definitive chemical scalpel for dissecting the specific role of CYP1B1 in epithelial-mesenchymal transition (EMT) and metastatic processes. Its use can help distinguish CYP1B1-specific signaling from the confounding effects of CYP1A1 or CYP1A2 inhibition, providing clearer insights into cancer cell biology [1].

Functional Genomics Control Experiments

For medicinal chemistry and drug discovery programs, Cyp1B1-IN-9's broad selectivity profile across eight major CYP isoforms (CYP1A1, 1A2, 2C8, 2C9, 2C19, 2D6, 3A4) makes it an ideal reference tool for off-target liability screening . Its minimal inhibition of key drug-metabolizing enzymes (e.g., 0% inhibition of CYP2D6 at 1 µM) provides a clean baseline for assessing the CYP inhibition potential of new chemical entities. Using Cyp1B1-IN-9 as a comparator can help medicinal chemists benchmark the selectivity of their own CYP1B1-targeted compounds [1].

Application
Selection Property
Validation Focus
CYP1B1-specific role elucidation
Isoform-selectivity window
CYP1B1 pathway attribution vs. CYP1A1/1A2 interference
Acquired paclitaxel resistance mechanisms
Chemoresistance reversal synergy
Combination index and apoptosis endpoint confirmation
Stable exposure in long-term cell assays
Metabolic stability profile
Compound depletion monitoring and exposure-model review
Functional genomics control experiments
Target specificity and low off-target CYP inhibition
Phenotype confirmation with genetic knockdown models

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